molecular formula C25H30N6O5 B611978 Unii-59784ZX4GD CAS No. 1375469-38-7

Unii-59784ZX4GD

Cat. No. B611978
M. Wt: 494.552
InChI Key: JGNRMIWLBBNSMU-KRWDZBQOSA-N
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Description

“Unii-59784ZX4GD” is also known as BAY-1082439 . It is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha and beta isoforms with potential antineoplastic activity. The molecular formula of BAY-1082439 is C25H30N6O5 .


Molecular Structure Analysis

The InChIKey of BAY-1082439 is JGNRMIWLBBNSMU-QGZVFWFLSA-N . This unique identifier is based on the substance’s molecular structure .

Scientific Research Applications

Scientific Research Applications in Related Areas

  • Nanoparticle Synthesis and Applications :

    • The development of inorganic nanoparticles through liquid-phase syntheses is a significant area of research. These nanoparticles have broad applications in various industries, including electronics, where they contribute to advancements from vacuum tubes to modern semiconductor devices (Cushing, Kolesnichenko, & O'Connor, 2004).
  • Environmental Modeling and Collaborative Environments :

    • Large scientific applications, including environmental models like the Unified Air Pollution Model (UNI-DEM), benefit from collaborative working environments. These frameworks are crucial for geographically dispersed scientists working on large-scale projects (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
  • Translation of Research into Innovations :

    • The National Collegiate Inventors and Innovators Alliance (NCIIA) aims to transform basic scientific research into practical innovations. This is crucial for turning scientific discoveries into technologies that benefit society (Giordan, Shartrand, Steig, & Weilerstein, 2011).
  • Universities' Role in Scientific and Technical Innovation :

    • Universities play a pivotal role in transforming scientific and technical achievements, contributing significantly to economic construction and scientific industrialization (Xian-guo, 2004).
  • Data Sharing in Public Health Research :

    • The sharing of research data in medical research is vital for maximizing knowledge and potential health benefits, which accelerates discovery and enhances the efficiency of the research enterprise (Walport & Brest, 2011).
  • Nanoscience and Nanotechnology in Europe :

    • Research in nanostructures is significant in Europe, with potential applications in information technology, sensors, and new materials. This highlights the importance of cross-disciplinary research in physics, engineering, materials, chemistry, and biology (Tolles, 1996).
  • JINR's Role in Theoretical and Experimental Studies :

    • The Joint Institute for Nuclear Research (JINR) exemplifies the integration of fundamental theoretical and experimental studies with the development and application of advanced technologies, contributing significantly to modern physics research (Matveev, 2016).

properties

IUPAC Name

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTLLKKDFGPDPF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@@H](CN5CCOCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-59784ZX4GD

CAS RN

1375469-38-7
Record name BAY-1082439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375469387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-1082439
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59784ZX4GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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